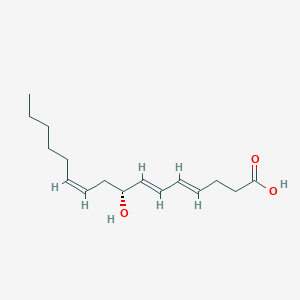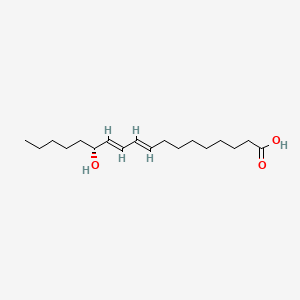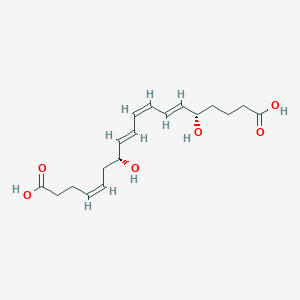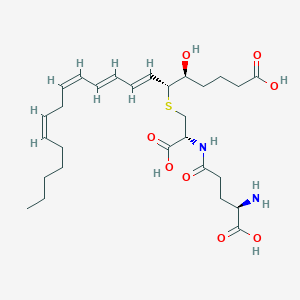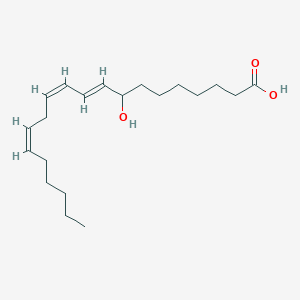
8-HETrE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .
Industrial Production Methods
it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .
Aplicaciones Científicas De Investigación
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used to study lipid metabolism and the role of lipoxygenases in biochemical pathways.
Biology: Researchers investigate its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: While not widely used industrially, it serves as a model compound for studying lipid oxidation and related processes
Mecanismo De Acción
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:
Lipoxygenase Pathway: It is formed by the action of 5-lipoxygenase on dihomo-gamma-linolenic acid.
Cell Signaling: It can modulate signaling pathways involved in inflammation and cell growth.
Receptor Interaction: It interacts with specific receptors, such as the prostacyclin receptor, to exert its biological effects
Comparación Con Compuestos Similares
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:
12-Hydroxy-8,10,14-eicosatrienoic acid: Another metabolite of dihomo-gamma-linolenic acid, known for its cardioprotective effects.
8-Hydroxy-5,9,11,14-eicosatetraenoic acid: A related compound involved in similar biochemical pathways
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .
Propiedades
Fórmula molecular |
C20H34O3 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+ |
Clave InChI |
SKIQVURLERJJCK-SFULQBOPSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


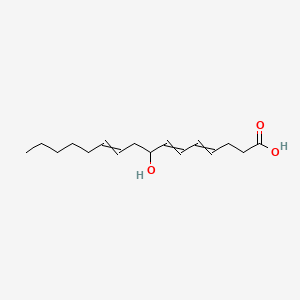
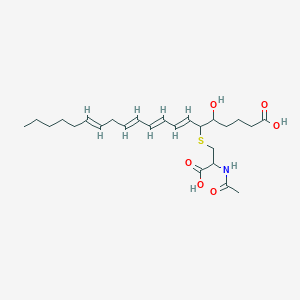
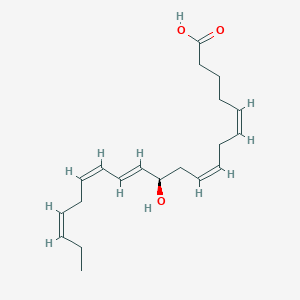
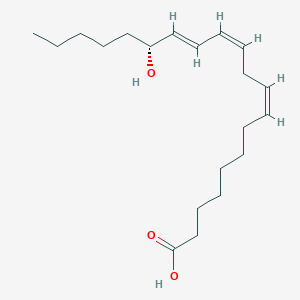
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
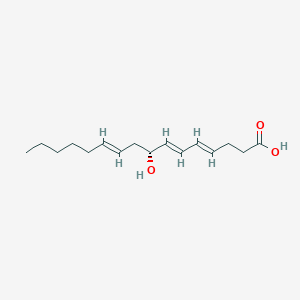
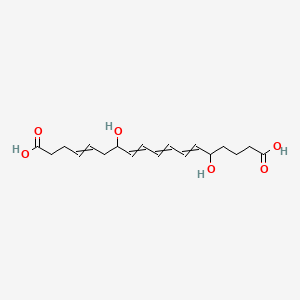
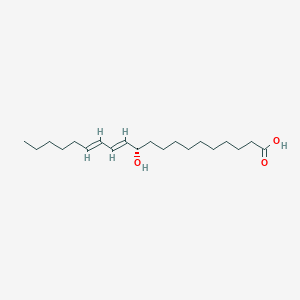

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
